3-Amino-4-(trifluoromethoxy)phenol
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Overview
Description
3-Amino-4-(trifluoromethoxy)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is known for its unique chemical properties, which make it a valuable substituent in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-Amino-4-(trifluoromethoxy)phenol can be achieved through several routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with a trifluoromethoxy-substituted benzene derivative, the amino group can be introduced through a substitution reaction under appropriate conditions . Industrial production methods often involve multi-step processes that include halogenation, nucleophilic substitution, and subsequent purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
3-Amino-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used Major products formed from these reactions include quinones, amines, and substituted phenols
Scientific Research Applications
3-Amino-4-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-Amino-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
3-Amino-4-(trifluoromethoxy)phenol can be compared with other trifluoromethyl-substituted phenols, such as 4-(trifluoromethyl)phenol and 3-(trifluoromethoxy)phenol. While these compounds share similar structural features, this compound is unique due to the presence of both an amino group and a trifluoromethoxy group, which confer distinct chemical and biological properties . Similar compounds include:
- 4-(trifluoromethyl)phenol
- 3-(trifluoromethoxy)phenol
- 2-Amino-4-(trifluoromethoxy)phenol .
Properties
Molecular Formula |
C7H6F3NO2 |
---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
3-amino-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3,12H,11H2 |
InChI Key |
ADWQTDAQRBCMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)N)OC(F)(F)F |
Origin of Product |
United States |
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